molecular formula C8H10BClO4 B14882216 (3-Chloro-2,6-dimethoxyphenyl)boronic acid CAS No. 512186-37-7

(3-Chloro-2,6-dimethoxyphenyl)boronic acid

Cat. No.: B14882216
CAS No.: 512186-37-7
M. Wt: 216.43 g/mol
InChI Key: FYPLJQSOPRYKNL-UHFFFAOYSA-N
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Description

(3-Chloro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a boronic acid derivative that features a chloro and two methoxy groups attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,6-dimethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2,6-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,6-dimethoxyphenyl)boronic acid primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chloro-2,6-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action for (3-Chloro-2,6-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The steps include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of the chloro group, which provides additional reactivity and functionalization options compared to other dimethoxyphenylboronic acids. This makes it particularly valuable in the synthesis of complex molecules where selective reactivity is required .

Properties

CAS No.

512186-37-7

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

(3-chloro-2,6-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3

InChI Key

FYPLJQSOPRYKNL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1OC)Cl)OC)(O)O

Origin of Product

United States

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